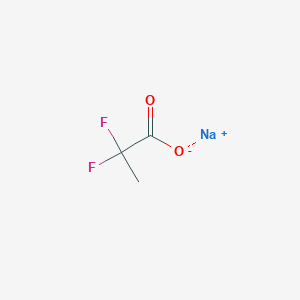
Methyl 3-(difluoromethoxy)-4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(difluoromethoxy)-4-iodobenzoate is a useful research compound. Its molecular formula is C9H7F2IO3 and its molecular weight is 328.053. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Difluoromethylation Process
A study by Sperry and Sutherland (2011) highlights a safe and practical procedure for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, a compound closely related to Methyl 3-(difluoromethoxy)-4-iodobenzoate. This procedure was executed on a multikilogram scale, addressing safety concerns and avoiding the use of toxic gases like chlorodifluoromethane. The success of this large-scale production emphasizes the feasibility of difluoromethylation in industrial applications (Sperry & Sutherland, 2011).
α-Methylation of 1,3-Dicarbonyl Compounds
Guo et al. (2014) developed a method for α-methylation of 1,3-dicarbonyl compounds using tert-butyl peroxybenzoate (TBPB), which has relevance to the functional modification of compounds like this compound. The dual role of TBPB as both methyl source and radical initiator is a significant contribution to organic synthesis methodologies (Guo et al., 2014).
Electrochemistry in Ionic Liquids
The electrochemistry of ionic liquids, as investigated by Xiao and Johnson (2003), provides insights relevant to the behavior of compounds like this compound in such environments. Understanding impurities and their elimination, as well as the electrochemical behavior of related compounds, is crucial for applications in electrochemistry and material science (Xiao & Johnson, 2003).
Fluorine's Impact on Optical Properties
Zaki, Ahmed, and Hagar (2018) examined the impact of fluorine orientation on optical properties in certain liquid crystals. While this study doesn't directly involve this compound, it provides valuable insights into how fluorine atoms can affect the optical characteristics of related compounds, which is relevant in the development of materials with specific optical properties (Zaki, Ahmed, & Hagar, 2018).
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction, as studied by Chaumeil, Signorella, and Drian (2000), is a notable chemical reaction involving compounds like 3-Iodo-4-methoxybenzoic acid methylester. This research highlights the potential of this compound in facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and material science (Chaumeil, Signorella, & Drian, 2000).
Propiedades
IUPAC Name |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFZBPZURIWOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
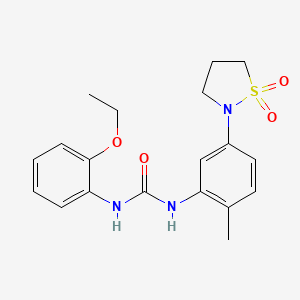
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)
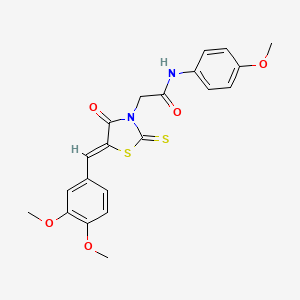
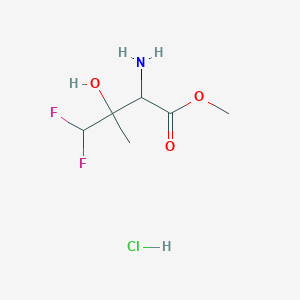

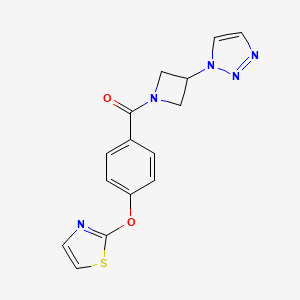

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)
